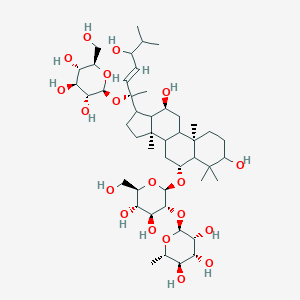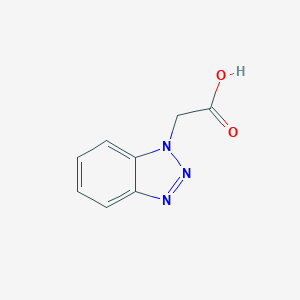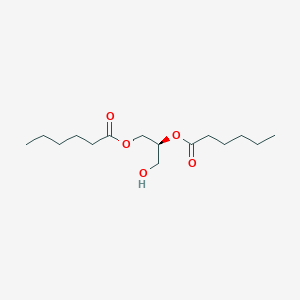
Majoroside F5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Majoroside F5 is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a type of flavonoid glycoside that can be found in various plants, including the leaves of Mulberry trees. Majoroside F5 has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Majoroside F5 is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Majoroside F5 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to possess anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Majoroside F5 in lab experiments is its natural origin. It is a natural compound that can be extracted from various plant sources, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using Majoroside F5 in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are numerous future directions for the study of Majoroside F5. One of the potential directions is the development of Majoroside F5-based drugs for the treatment of various inflammatory diseases and oxidative stress-related diseases. Another potential direction is the study of the synergistic effects of Majoroside F5 with other natural compounds or synthetic drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of Majoroside F5 can provide valuable insights into its therapeutic potential.
Synthesemethoden
Majoroside F5 can be synthesized from the leaves of Mulberry trees using various extraction methods. One of the most common methods is the hot water extraction method, which involves boiling the leaves in water and then filtering the extract. The extract is then purified using various chromatography techniques to obtain Majoroside F5 in its pure form.
Wissenschaftliche Forschungsanwendungen
Majoroside F5 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
125309-99-1 |
|---|---|
Produktname |
Majoroside F5 |
Molekularformel |
C47H80O19 |
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
HJAUCZRAVQFECY-GBRBAAPOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(/C=C/C(C(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Synonyme |
dammar-22(23)-ene-3,6,12,20,24-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















